Pyrimidin-amine derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound "N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine" is a notable example within this class, which has been explored for its potential applications in various fields, including oncology and infectious diseases. The structural motif of the chloropyrimidin-4-yl group is a common feature in molecules that exhibit a range of biological activities, such as kinase inhibition and antimicrobial effects.
In the field of oncology, pyrimidin-amine derivatives have been explored for their potential as kinase inhibitors, which are crucial in the regulation of cell growth and proliferation. The aforementioned Bcr-Abl inhibitors are a testament to the utility of these compounds in targeting specific oncogenic pathways1.
The antimicrobial potential of these derivatives is also noteworthy. Novel formamidine derivatives containing the 2-chloropyrimidin-4-yl moiety have been synthesized and evaluated for their antimicrobial properties. Compounds from this series have shown promising activity against a range of pathogenic bacteria and fungi, highlighting their potential as new antimicrobial agents5.
Another application is in the development of anthelmintic agents. Compounds such as 4-(2-chloroquinolin-3-yl)-6-(6-methyl-1H-benzimidazol-2-yl)pyrimidin-2-amines have been synthesized and assessed for their ability to combat parasitic worms, showing moderate to good activity in in vitro studies against Pheretima posthuma, which suggests their potential use in treating parasitic infections3.
N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine is classified as an organic compound and belongs to the indazole class of compounds. It is characterized by its chloropyrimidine moiety, which contributes to its biological activity. The compound is primarily noted for its role as an intermediate in the synthesis of pazopanib hydrochloride, a potent inhibitor of multiple receptor tyrosine kinases used in cancer treatment .
The synthesis of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine can be achieved through several methods. A notable method involves the condensation reaction between 2,3-dimethyl-2H-indazol-6-amine and 2-chloropyrimidine using a base such as sodium bicarbonate or potassium carbonate under controlled pH conditions to minimize impurities.
The process may also involve methylation steps where dimethylformamide is used as a solvent in conjunction with methylating agents like iodomethane .
The molecular formula for N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine is . The structure features:
X-ray crystallography studies have provided insights into the three-dimensional arrangement of atoms within the molecule, revealing intermolecular interactions such as hydrogen bonding that stabilize the crystal structure .
N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine participates in various chemical reactions typical for amines and heterocycles:
These reactions are critical for synthesizing derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties .
The mechanism of action for N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine primarily relates to its role as a precursor for pazopanib. Pazopanib functions by inhibiting multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. The compound likely interacts with ATP-binding sites on these kinases due to its structural similarity to ATP.
This mechanism underscores the importance of N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine in developing targeted cancer therapies .
N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine exhibits several notable physical and chemical properties:
These properties are critical when considering the compound's formulation and delivery in pharmaceutical applications .
N-(2-Chloropyrimidin-4-YL)-2,3-dimethyl-2H-indazol-6-amine is primarily utilized in medicinal chemistry as an intermediate for synthesizing pazopanib hydrochloride. Its applications extend beyond mere synthesis; it serves as a scaffold for developing new compounds aimed at treating various cancers by targeting receptor tyrosine kinases.
N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine represents the systematic IUPAC designation for this heterocyclic organic compound, accurately describing its molecular architecture. This nomenclature specifies the chlorine atom at the 2-position of the pyrimidine ring and the amine linkage at the 6-position of the 2,3-dimethylindazole moiety. The molecular formula, C13H12ClN5, has been experimentally validated through multiple analytical techniques, confirming a molecular weight of 273.72 g/mol [1] [3] [7].
The compound is registered under Chemical Abstracts Service (CAS) number 444731-74-2, providing a unique identifier for global chemical databases. Its canonical SMILES representation (CN1N=C2C=C(NC3=CC=NC(Cl)=N3)C=CC2=C1C) precisely encodes the atomic connectivity, while the InChIKey (SCUMWVJJSLLWHQ-UHFFFAOYSA-N) serves as a standardized digital fingerprint enabling reliable database searches and computational studies [3] [7] [10]. These identifiers facilitate unambiguous communication of the compound's chemical structure across scientific disciplines.
Table 1: Fundamental Chemical Identifiers of N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine
Property | Value |
---|---|
IUPAC Name | N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine |
CAS Registry Number | 444731-74-2 |
Molecular Formula | C13H12ClN5 |
Molecular Weight | 273.72 g/mol |
Canonical SMILES | CN1N=C2C=C(NC3=CC=NC(Cl)=N3)C=CC2=C1C |
InChIKey | SCUMWVJJSLLWHQ-UHFFFAOYSA-N |
Single-crystal X-ray diffraction analysis reveals crucial three-dimensional structural features of N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine. The compound crystallizes in the monoclinic space group with unit cell parameters a = 21.432 Å, b = 9.836 Å, c = 12.542 Å, β = 90.25°, and a unit cell volume of 2644.1 ų accommodating eight molecules (Z = 8). This crystalline arrangement demonstrates significant non-planarity between the indazole and pyrimidine ring systems, with a measured dihedral angle of 62.63(5)° [2].
This substantial torsional angle profoundly influences the molecule's electronic conjugation and supramolecular behavior. Within the crystal lattice, molecules form centrosymmetric dimers via π-π stacking interactions between indazole ring systems, with an interplanar centroid-centroid distance of 3.720(2) Å. These dimers further assemble into extended columns along the crystallographic c-axis through weak intermolecular C-H···N hydrogen bonds (C13-H13B···N2 distance = 2.56 Å, D···A distance = 3.517 Å) [2]. The methyl substituents on the indazole ring create steric hindrance that contributes to the observed torsional angle and packing motif, distinguishing this compound from unsubstituted analogues.
Table 2: Crystallographic Parameters and Intermolecular Interactions
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | C2/c |
Unit Cell Volume | 2644.1 ų |
Z (Molecules/Unit Cell) | 8 |
Dihedral Angle (Indazole-Pyrimidine) | 62.63(5)° |
π-π Stacking Distance | 3.720(2) Å (Centroid-Centroid) |
C-H···N Hydrogen Bond | C13-H13B···N2 = 3.517 Å |
Comprehensive spectroscopic characterization provides definitive identification markers for N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine. Nuclear magnetic resonance (NMR) spectroscopy reveals distinctive proton environments: 1H NMR (400 MHz, DMSO-d6) exhibits characteristic signals at δ 7.94 (d, J=6.0 Hz, 1H, pyrimidine-H), 7.80 (d, J=7.0 Hz, 1H, indazole-H), 7.50 (d, J=1.0 Hz, 1H, indazole-H), 6.88 (m, 1H, indazole-H), 6.24 (d, J=6.2 Hz, 1H, pyrimidine-H), 4.06 (s, 3H, N-CH3), 3.42 (s, 3H, N-CH3), and 2.62 (s, 3H, C-CH3) [8]. The presence of two distinct methyl singlets confirms the chemical non-equivalence of the N-methyl and C-methyl groups, while the downfield-shifted aromatic protons verify the substituted heterocyclic systems.
Mass spectrometric analysis via electrospray ionization (ESI-MS) shows a prominent [M+H]+ ion peak at m/z 274.1, consistent with the theoretical molecular weight of the protonated molecule (273.72 + 1). The characteristic chlorine isotope pattern (3:1 ratio for M+ and M+2+) provides additional confirmation of the chlorine atom's presence [8] [9]. While specific IR data is limited in the sources, the structural features predict key absorption bands including N-H stretching (~3350 cm-1), aromatic C=C stretching (~1600 cm-1), and C-Cl stretching (~750 cm-1).
N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine serves as a key synthetic intermediate for the anticancer therapeutic pazopanib (systematic name: 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzolsulfonamide) [2]. Structural comparisons reveal that while pazopanib contains a methylamino linker (-NHCH2-), the title compound features a direct amine linkage (-NH-) between the indazole and pyrimidine rings. This distinction significantly influences molecular geometry—pazopanib derivatives exhibit greater conformational flexibility at the linker region, whereas the rigid amine bridge in the title compound enforces the substantial 62.63° dihedral angle observed crystallographically [2] [10].
The title compound's unsubstituted pyrimidine C2 chlorine provides a reactive site for nucleophilic substitution, differentiating it from pazopanib's 2-aminopyrimidine structure. This chlorine atom facilitates further derivatization, making the compound a versatile precursor for kinase inhibitor libraries. The crystal packing of the title compound shows dimeric π-stacked arrangements distinct from pazopanib derivatives, attributable to differences in hydrogen bonding capacity and molecular planarity. These structural variations translate to divergent physicochemical properties, including solubility and crystal lattice energies, which influence synthetic handling and purification requirements (typically requiring cold-chain transportation and inert atmosphere storage at 2-8°C) [1] [3].
Table 3: Structural Comparison with Pazopanib-Related Compounds
Structural Feature | N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine | Pazopanib Core Structure |
---|---|---|
Linker Group | Direct amine (-NH-) | Methylamino (-NHCH2-) linker |
Pyrimidine C2 Substituent | Chlorine | Amino group (-NH2) or substituted amine |
Conformational Flexibility | Restricted (fixed dihedral angle) | Increased flexibility at methylene linker |
Reactive Site | Chlorine available for nucleophilic substitution | Limited reactivity without activation |
Supramolecular Packing | Dimeric π-π stacking | Extended H-bond networks |
Primary Application | Synthetic intermediate | Therapeutic agent (kinase inhibitor) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: